![molecular formula C12H23Cl2N3 B2691782 (2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride CAS No. 2470441-15-5](/img/structure/B2691782.png)
(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride
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Description
Scientific Research Applications
Synthesis and Chemical Characterization
A novel approach to synthesizing tetracyclic imidazo[1,2-a]pyridine derivatives involves intramolecular nucleophilic aromatic substitution. This process utilizes tert-butanol as a non-nucleophilic solvent to increase yield by reducing competing intermolecular reactions, highlighting an efficient one-pot synthesis method for functionalized imidazo[1,2-a]pyridines (Changunda et al., 2020). Furthermore, modifications to dehydration protocols for formamides have expanded the tolerance for unprotected hydroxyl groups, enabling the one-pot conversion to imidazo[1,2-a]pyridyl-aminocyclohexanol analogues.
Chemical Properties and Reactivity
The chemistry of N-tert-butylimines showcases the formation of N-heterocycles through innovative thermal reactions. Specifically, N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines under flash vacuum thermolysis conditions yield complex molecular structures such as 1,2-dimethylindole and 3-methylisoquinoline. This process illustrates the potential of using tert-butylimines for synthesizing diverse heterocyclic compounds (Vu et al., 2013).
Application in Organic Electronics
Research into tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols introduces a new class of organic dyes with large Stokes shifts. These compounds demonstrate significant fluorescence upon UV light excitation, with emission maxima tunable via substituent modification. This property, coupled with high absolute quantum yields, underscores their potential in developing electrochromic devices and other applications in organic electronics (Marchesi et al., 2019).
Advanced Material Development
A recent study on silylmethyl-substituted aziridine and azetidine illustrates their role as masked 1,3- and 1,4-dipoles for formal cycloaddition reactions. These compounds efficiently react with nitriles and carbonyl substrates, leading to the generation of various heterocyclic products. This research highlights the versatile chemical reactivity of tert-butyl-substituted compounds for synthesizing novel materials with potential applications in various fields (Yadav & Sriramurthy, 2005).
properties
IUPAC Name |
(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3.2ClH/c1-12(2,3)10-8-15-6-4-5-9(7-13)11(15)14-10;;/h8-9H,4-7,13H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUYWCQFNLGNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2CCCC(C2=N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride |
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